molecular formula C10H14N2O B1462153 N-methyl-2-[(2-methylphenyl)amino]acetamide CAS No. 1021236-82-7

N-methyl-2-[(2-methylphenyl)amino]acetamide

Cat. No. B1462153
CAS RN: 1021236-82-7
M. Wt: 178.23 g/mol
InChI Key: YTAJVGGWNSAVRW-UHFFFAOYSA-N
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Description

“N-methyl-2-[(2-methylphenyl)amino]acetamide” is an organic compound with potential applications in various fields of research and industry. It has a molecular weight of 178.23 g/mol .


Synthesis Analysis

The synthesis of “N-methyl-2-[(2-methylphenyl)amino]acetamide” and similar compounds has been reported in the literature. For instance, substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase . Another study reported the synthesis of N-methylacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-[(2-methylphenyl)amino]acetamide” consists of a benzene ring attached to an acetamide group. The N atom and the methyl group are almost coplanar with the benzene ring .


Physical And Chemical Properties Analysis

“N-methyl-2-[(2-methylphenyl)amino]acetamide” is a powder at room temperature . It has a molecular weight of 163.22 g/mol .

Scientific Research Applications

Biological and Environmental Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide (MMAC) and others, have continued commercial importance with considerable information generated over the years about their biological consequences of exposure. A review in "Critical Reviews in Toxicology" provides an update on the toxicology of acetamide derivatives, reflecting their varied biological responses and environmental toxicology that has expanded knowledge significantly (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Detoxification

Advanced Oxidation Processes (AOPs) have been used to treat contaminants such as acetaminophen from aqueous mediums, leading to various by-products. Research indicates that some acetaminophen by-products, including acetamide, show potential environmental and human health risks, underscoring the importance of effective degradation pathways and treatment methods to mitigate these effects (Qutob et al., 2022).

Pharmacological and Toxicological Profiles

The pharmacology and toxicology of non-fentanyl novel synthetic opioid receptor agonists, including certain acetamides, have been reviewed, illustrating the complexities of their effects and the need for careful monitoring and research due to their potential for abuse and toxicological impact (Sharma et al., 2018).

Antidepressant Mechanisms and Potential

Compounds interacting with NMDA receptors, like N-acetylcysteine (NAC), show promising results in the treatment of psychiatric disorders, indicating that similar acetamide derivatives might have potential applications in developing novel therapeutic strategies (Dean et al., 2011).

Toxicological Evaluation of Structural Analogues

The toxicological evaluation of thiophene analogues of known carcinogens has provided insights into the potential carcinogenicity of structurally related compounds, including various acetamides, highlighting the importance of in vitro and in vivo studies to assess the safety of chemical substances (Ashby et al., 1978).

Safety and Hazards

“N-methyl-2-[(2-methylphenyl)amino]acetamide” is classified as a dangerous substance. It has hazard statements H301, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-2-(2-methylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAJVGGWNSAVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(2-methylphenyl)amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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